molecular formula C11H23P B12605181 Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane CAS No. 884598-36-1

Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane

Cat. No.: B12605181
CAS No.: 884598-36-1
M. Wt: 186.27 g/mol
InChI Key: NLNBNHNVQHYEAD-FBTJUVTCSA-N
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Description

Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with methyl and isopropyl groups, and a phosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane typically involves the use of stereoselective reactions to ensure the correct configuration of the cyclohexyl ring. One common method involves the use of diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature . The reaction proceeds with high stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microreactor technology can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can react with the phosphane group under mild conditions.

Major Products

    Oxidation: Phosphine oxides are the major products.

    Substitution: Substituted phosphane derivatives are formed.

Scientific Research Applications

Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may enhance the permeability of hydrophilic drugs by conjugation with penetration enhancers . The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane is unique due to its phosphane group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest.

Properties

CAS No.

884598-36-1

Molecular Formula

C11H23P

Molecular Weight

186.27 g/mol

IUPAC Name

methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]phosphane

InChI

InChI=1S/C11H23P/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-12H,5-7H2,1-4H3/t9-,10+,11-,12?/m1/s1

InChI Key

NLNBNHNVQHYEAD-FBTJUVTCSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)PC)C(C)C

Canonical SMILES

CC1CCC(C(C1)PC)C(C)C

Origin of Product

United States

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